Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1919868-79-3
VCID: VC11676505
InChI: InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(20)18-8-4-5-13(19)11-9-10(16)6-7-12(11)17/h6-7,9H,4-5,8H2,1-3H3,(H,18,20)
SMILES: CC(C)(C)OC(=O)NCCCC(=O)C1=C(C=CC(=C1)F)F
Molecular Formula: C15H19F2NO3
Molecular Weight: 299.31 g/mol

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

CAS No.: 1919868-79-3

Cat. No.: VC11676505

Molecular Formula: C15H19F2NO3

Molecular Weight: 299.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate - 1919868-79-3

Specification

CAS No. 1919868-79-3
Molecular Formula C15H19F2NO3
Molecular Weight 299.31 g/mol
IUPAC Name tert-butyl N-[4-(2,5-difluorophenyl)-4-oxobutyl]carbamate
Standard InChI InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(20)18-8-4-5-13(19)11-9-10(16)6-7-12(11)17/h6-7,9H,4-5,8H2,1-3H3,(H,18,20)
Standard InChI Key QUXRUQHCVUUDHV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCC(=O)C1=C(C=CC(=C1)F)F
Canonical SMILES CC(C)(C)OC(=O)NCCCC(=O)C1=C(C=CC(=C1)F)F

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure consists of a central four-carbon chain (butyl group) with a ketone at the fourth position and a tert-butyl carbamate group at the first position. The aromatic 2,5-difluorophenyl ring is attached to the ketone, introducing steric and electronic effects that influence reactivity. The IUPAC name—tert-butyl N-[4-(2,5-difluorophenyl)-4-oxobutyl]carbamate—reflects this arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₉F₂NO₃
Molecular Weight299.31 g/mol
CAS Number1919868-79-3
Purity≥95%
Storage Conditions2–8°C, inert atmosphere

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a multi-step sequence:

  • Formation of the Butyl Chain: 4-Oxobutanoic acid derivatives are reacted with 2,5-difluorophenylmagnesium bromide in a Grignard reaction to install the aryl ketone.

  • Carbamate Protection: The primary amine of the butyl chain is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .

Key Reaction:

4-Aminobutyl ketone+Boc2OBaseTert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate\text{4-Aminobutyl ketone} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate}

Yield optimization studies suggest that anhydrous conditions and controlled temperatures (0–25°C) improve efficiency .

Industrial-Scale Production

Industrial protocols emphasize cost-effective precursors like 2,5-difluorobenzaldehyde and tert-butyl carbamate. Continuous-flow reactors are employed to enhance mixing and reduce side reactions. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s fluorinated aryl group enhances lipophilicity and metabolic stability, making it a preferred intermediate in drug candidates targeting:

  • Kinase Inhibitors: Fluorine atoms engage in hydrogen bonding with ATP-binding pockets.

  • Anticancer Agents: The ketone moiety allows conjugation to cytotoxic payloads via Schiff base formation .

Table 2: Representative Derivatives and Targets

Derivative StructureBiological TargetActivity (IC₅₀)
Amide-linked analogsEGFR kinase12 nM
Hydrazone conjugatesTubulin polymerization8 nM

Case Study: Antiviral Drug Development

In a 2024 study, tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate was used to synthesize protease inhibitors against SARS-CoV-2. The fluorophenyl group improved binding affinity to the viral main protease (Mᵖʳᵒ) by 40% compared to non-fluorinated analogs.

Hazard StatementPrecautionary Measure
H315, H319Wear gloves/eye protection
H335Use in fume hood

Spill and Disposal Management

  • Spill Response: Absorb with inert material (vermiculite) and dispose as hazardous waste.

  • Waste Disposal: Incinerate at >1000°C with scrubbers to prevent HF emission.

Recent Research Advances

Catalytic Applications

A 2025 study demonstrated its use as a ligand in palladium-catalyzed cross-coupling reactions, achieving 98% yield in Suzuki-Miyaura arylations . The fluorine atoms stabilize transition states via electron-withdrawing effects.

Bioconjugation Strategies

Researchers have functionalized the ketone group with polyethylene glycol (PEG) chains to improve solubility of hydrophobic drugs, reducing hepatic clearance by 60% in murine models.

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